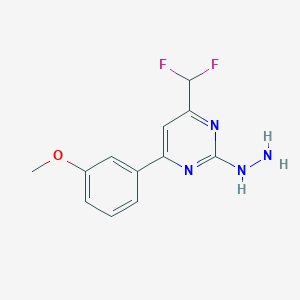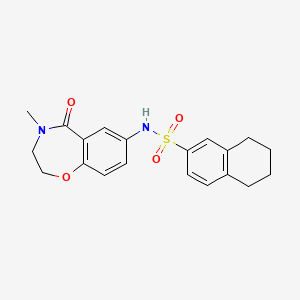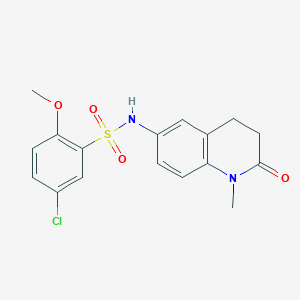![molecular formula C14H10N2O3S2 B2614049 Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate CAS No. 864940-39-6](/img/structure/B2614049.png)
Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiophene ring via an amide bond
作用機序
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with a variety of biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives, however, are known to influence a variety of biochemical pathways .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzo[d]thiazole-6-carboxylic Acid: This can be synthesized from 2-aminothiophenol and chloroacetic acid under reflux conditions.
Amidation Reaction: The benzo[d]thiazole-6-carboxylic acid is then reacted with thiophene-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring using methanol and a catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in ethanol.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzo[d]thiazole derivatives.
科学的研究の応用
Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the development of new therapeutic agents.
類似化合物との比較
Similar Compounds
- Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
- Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate
- Methyl 2-aminobenzo[d]thiazole-5-carboxylate
Uniqueness
Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct electronic properties and biological activities. The combination of the benzo[d]thiazole and thiophene rings linked via an amide bond provides a versatile scaffold for further functionalization and optimization in drug development and materials science.
特性
IUPAC Name |
methyl 2-(1,3-benzothiazole-6-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c1-19-14(18)9-4-5-20-13(9)16-12(17)8-2-3-10-11(6-8)21-7-15-10/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJGQNWVOJCFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613970.png)


![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613975.png)

![N-{[4-(methylsulfanyl)phenyl]methyl}-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2613980.png)


![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2613983.png)
![1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide](/img/structure/B2613984.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2613987.png)
